molecular formula C21H20Br2O5 B11074765 Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate

Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate

Cat. No.: B11074765
M. Wt: 512.2 g/mol
InChI Key: JMPJUTCDIXHWBX-UHFFFAOYSA-N
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Description

  • Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate, also known by its CAS number 149506-35-4, is a chemical compound with the molecular formula C₁₁H₁₁BrO₄.
  • It falls under the category of esters, specifically a malonic acid derivative.
  • The compound consists of two bromophenyl groups attached to a central propanedioate (malonic acid) core, with two methyl groups on the α-carbon.
  • Its structure is as follows:

    Structure:CH₃C(O)CH(CO₂CH₃)C(O)CH₃\text{Structure:} \quad \text{CH₃} - \text{C}(\text{O}) - \text{CH(CO₂CH₃)} - \text{C}(\text{O}) - \text{CH₃} Structure:CH₃−C(O)−CH(CO₂CH₃)−C(O)−CH₃

  • This compound is used as an intermediate in the synthesis of other compounds.
  • Preparation Methods

    • The synthetic route for this compound involves several steps:

        Step 1: Start with 4-bromobenzoyl chloride (4-bromophenylacetyl chloride) as the key starting material.

        Step 2: React 4-bromobenzoyl chloride with diethyl malonate (1,3-diethyl malonate) in the presence of a base (such as sodium ethoxide or potassium carbonate) to form the corresponding malonic ester.

        Step 3: Hydrolyze the ester using acid (e.g., hydrochloric acid) to obtain Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate.

    • Industrial production methods may involve scaled-up versions of these steps, optimized for efficiency and yield.
  • Chemical Reactions Analysis

    • Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate can undergo various reactions:

        Hydrolysis: Acid-catalyzed hydrolysis converts the ester into the corresponding diacid.

        Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

        Substitution: The bromine atoms can be substituted with other functional groups.

    • Common reagents include acids (for hydrolysis), reducing agents (for reduction), and nucleophiles (for substitution).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate finds applications in:

        Organic Synthesis: As an intermediate for synthesizing more complex molecules.

        Medicinal Chemistry: Researchers explore its potential as a scaffold for drug development.

        Materials Science: It may contribute to the design of functional materials.

        Biological Studies: Investigating its interactions with biological targets.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific application.
    • If used as a drug candidate, it could target specific enzymes, receptors, or pathways.
    • Further research is needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

    • Dimethyl [1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate is unique due to its specific substitution pattern and the presence of two bromophenyl groups.
    • Similar compounds may include other malonic acid derivatives or esters with different substituents.

    Remember that this compound serves as a versatile building block in organic synthesis, and its properties make it an interesting subject for scientific exploration

    Properties

    Molecular Formula

    C21H20Br2O5

    Molecular Weight

    512.2 g/mol

    IUPAC Name

    dimethyl 2-[1,3-bis(4-bromophenyl)-2-methyl-3-oxopropyl]propanedioate

    InChI

    InChI=1S/C21H20Br2O5/c1-12(19(24)14-6-10-16(23)11-7-14)17(13-4-8-15(22)9-5-13)18(20(25)27-2)21(26)28-3/h4-12,17-18H,1-3H3

    InChI Key

    JMPJUTCDIXHWBX-UHFFFAOYSA-N

    Canonical SMILES

    CC(C(C1=CC=C(C=C1)Br)C(C(=O)OC)C(=O)OC)C(=O)C2=CC=C(C=C2)Br

    Origin of Product

    United States

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